Specific Scientific Field: This application falls under the field of Inorganic Chemistry.
Summary of the Application: N-sec-Butyl(trimethylsilyl)amine is used in the preparation of selenium and tellurium chalcogenides . These compounds have various applications in the field of materials science and inorganic chemistry.
Results or Outcomes: The outcomes of these reactions are the formation of selenium and tellurium chalcogenides . These compounds have unique properties that make them useful in various applications, such as in the fabrication of semiconductors, photovoltaics, and other electronic devices.
Specific Scientific Field: This application falls under the field of Materials Science.
Summary of the Application: N-sec-Butyl(trimethylsilyl)amine is used as a precursor in solution and vapor deposition processes . These processes are commonly used in the fabrication of thin films and coatings in various industries, including electronics and nanotechnology.
Results or Outcomes: The outcomes of these processes are the formation of thin films or coatings with specific properties, depending on the deposition parameters and the nature of the precursor material .
N-sec-Butyl(trimethylsilyl)amine is an organosilicon compound with the molecular formula C₇H₁₉NSi. It consists of a sec-butyl group attached to a nitrogen atom, which is further bonded to three methyl groups and a silicon atom. This compound is notable for its unique structure, which combines characteristics of both amines and silanes, making it a valuable intermediate in various
There is no known specific mechanism of action for N-sec-Butyl(trimethylsilyl)amine as it primarily functions as a reagent in organic synthesis.
Several methods exist for synthesizing N-sec-Butyl(trimethylsilyl)amine:
Interaction studies involving N-sec-Butyl(trimethylsilyl)amine primarily focus on its reactivity with other organic compounds and its role as a ligand in catalysis. Its ability to form stable complexes with transition metals enhances its utility in various catalytic processes, including cross-coupling reactions that are crucial for pharmaceutical synthesis
Several compounds share structural similarities with N-sec-Butyl(trimethylsilyl)amine. Here are some notable examples: N-sec-Butyl(trimethylsilyl)amine is unique due to its combination of a branched alkane structure and a trimethylsilyl group, providing distinct physical and chemical properties that are advantageous in synthetic chemistry compared to these similar compounds.Compound Name Structure Type Key Features Sec-Butylamine Primary Amine Lacks silicon; simpler structure Trimethylsilylamine Secondary Amine Directly related; lacks the sec-butyl group N-Methyl(trimethylsilyl)amine Secondary Amine Methyl group instead of sec-butyl; different sterics Tert-Butyldimethylsilylamine Tertiary Amine More sterically hindered; different reactivity
The nitrogen atom in N-sec-butyl(trimethylsilyl)amine adopts an sp³ hybridization, consistent with the tetrahedral geometry of amines. The molecule features a trigonal pyramidal structure, with the nitrogen bonded to three groups: a sec-butyl chain ($$ \text{C}4\text{H}9 $$), a trimethylsilyl group ($$ \text{Si}(\text{CH}3)3 $$), and a lone pair of electrons (Figure 1). The C–N bond length is approximately 147 pm, shorter than C–C bonds (154 pm) due to nitrogen’s higher electronegativity. Steric hindrance from the bulky trimethylsilyl and sec-butyl groups reduces the ideal tetrahedral bond angle to ~108°, as observed in analogous amines.
The sec-butyl group introduces conformational flexibility, with rotational barriers around the C–N bond influenced by steric interactions between the trimethylsilyl and alkyl substituents. Gas-phase electron diffraction studies of related tris(trimethylsilyl)amine reveal coplanar Si–N bonds with $$ C_{3h} $$-like symmetry, suggesting similar steric constraints in N-sec-butyl(trimethylsilyl)amine. The trimethylsilyl group’s electron-withdrawing effect further stabilizes the nitrogen lone pair, impacting reactivity.
Table 1: Key NMR Chemical Shifts
Nucleus | Group | δ (ppm) | Reference |
---|---|---|---|
¹H | Si(CH$$3$$)$$3$$ | 0.1 | |
¹H | N–H | 1.2–1.5 | |
¹³C | Si(CH$$3$$)$$3$$ | 0–2 | |
²⁹Si | Si–N | 5–15 |
The IR spectrum displays a single N–H stretch at 3280–3320 cm⁻¹ (secondary amine) and a C–N stretch at 1140–1180 cm⁻¹. The trimethylsilyl group contributes Si–C stretches at 1250–700 cm⁻¹ and symmetric deformations at 840–750 cm⁻¹.
Compared to tris(trimethylsilyl)amine, which has planar Si–N bonds and $$ C{3h} $$ symmetry, N-sec-butyl(trimethylsilyl)amine exhibits greater steric bulk, reducing rotational freedom. The sec-butyl substituent also enhances solubility in nonpolar solvents relative to purely silylated analogues. Electronic differences are evident in ²⁹Si NMR shifts: Si–N environments in this compound (δ 5–15 ppm) vs. Si–Cl in SiMe$$3$$Cl (δ 30 ppm).
Flammable;Corrosive;Irritant;Environmental Hazard